(S)-1-(3-chloro-5-fluoro-phenyl)-ethanol
Description
(S)-1-(3-Chloro-5-Fluoro-Phenyl)-Ethanol (CAS No. 1205642-98-3) is a chiral secondary alcohol with a molecular formula of C₈H₈ClFO and a molecular weight of 174.602 g/mol. It features a substituted phenyl ring (3-chloro-5-fluoro) attached to an ethanol moiety, with the stereocenter at the C1 position in the (S)-configuration. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of γ-secretase modulators for Alzheimer’s disease research . Its synthesis typically involves asymmetric reduction or resolution methods, achieving a reported yield of 89.0% under optimized conditions .
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
VETMHTUJMCLQPS-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)F)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol and analogous compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Effects on Reactivity: The 3-chloro-5-fluoro substitution in this compound enhances lipophilicity and metabolic stability compared to non-halogenated analogues, making it suitable for CNS-targeting drug candidates . In contrast, (S)-(-)-1-(pentafluoro-phenyl)-ethanol exhibits extreme electron deficiency due to its five fluorine atoms, which may limit its utility in biological systems but enhances its role in catalytic processes .
Functional Group Impact: The secondary alcohol in this compound is critical for chiral resolution in drug synthesis. The carboxylic acid derivative (6-chloro-2-(3-chloro-5-fluoro-phenyl)hexanoic acid) is more polar, affecting its blood-brain barrier permeability but improving solubility for aqueous-phase reactions .
Synthetic Accessibility: The reported 89.0% yield for this compound suggests superior synthetic efficiency compared to analogues like the pentafluoro derivative, which likely requires harsher fluorination conditions .
Biological Relevance: Both this compound and its hexanoic acid derivative are linked to γ-secretase modulation, but the latter’s extended carbon chain may enhance interactions with hydrophobic enzyme pockets .
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